1-Ethyl-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine
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Overview
Description
1-Ethyl-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine is a synthetic organic compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of a piperazine ring substituted with an ethyl group and a sulfonyl group attached to a tetramethylphenyl moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-Ethyl-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine typically involves the reaction of 1-ethylpiperazine with 2,3,5,6-tetramethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the product.
Chemical Reactions Analysis
1-Ethyl-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce sulfides.
Scientific Research Applications
1-Ethyl-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is also used in the development of new biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Industry: In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can interact with neurotransmitter receptors, affecting signal transduction pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
1-Ethyl-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine can be compared with other sulfonyl piperazines such as:
1-Methyl-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-4-((2,3,5,6-trimethylphenyl)sulfonyl)piperazine: Similar structure but with one less methyl group on the phenyl ring.
1-Ethyl-4-((2,3,5,6-tetramethylphenyl)sulfonyl)morpholine: Similar structure but with a morpholine ring instead of a piperazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-ethyl-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S/c1-6-17-7-9-18(10-8-17)21(19,20)16-14(4)12(2)11-13(3)15(16)5/h11H,6-10H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVLGKXXNURMBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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